molecular formula C15H22N2O B11053487 N-(2-methylphenyl)-1-propylprolinamide

N-(2-methylphenyl)-1-propylprolinamide

Cat. No.: B11053487
M. Wt: 246.35 g/mol
InChI Key: YZARONMSRBQATI-UHFFFAOYSA-N
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Description

N-(2-methylphenyl)-1-propylprolinamide is a prolinamide derivative characterized by a proline backbone modified with a 2-methylphenyl group and a propyl chain. Prolinamide derivatives are often studied for their conformational rigidity and bioactivity, which arise from the proline scaffold’s pyrrolidine ring and substituent-dependent interactions .

Properties

Molecular Formula

C15H22N2O

Molecular Weight

246.35 g/mol

IUPAC Name

N-(2-methylphenyl)-1-propylpyrrolidine-2-carboxamide

InChI

InChI=1S/C15H22N2O/c1-3-10-17-11-6-9-14(17)15(18)16-13-8-5-4-7-12(13)2/h4-5,7-8,14H,3,6,9-11H2,1-2H3,(H,16,18)

InChI Key

YZARONMSRBQATI-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCCC1C(=O)NC2=CC=CC=C2C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(2-METHYLPHENYL)-1-PROPYL-2-PYRROLIDINECARBOXAMIDE typically involves the reaction of 2-methylphenylamine with propylamine and a pyrrolidine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as palladium, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yield and purity of the compound .

Industrial Production Methods

In industrial settings, the production of N2-(2-METHYLPHENYL)-1-PROPYL-2-PYRROLIDINECARBOXAMIDE may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of advanced catalytic systems and automated reactors ensures consistent quality and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N~2~-(2-METHYLPHENYL)-1-PROPYL-2-PYRROLIDINECARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, and alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

N~2~-(2-METHYLPHENYL)-1-PROPYL-2-PYRROLIDINECARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N2-(2-METHYLPHENYL)-1-PROPYL-2-PYRROLIDINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares N-(2-methylphenyl)-1-propylprolinamide with structurally related compounds, highlighting key differences in functional groups, solubility, and biological or physicochemical properties.

Compound Name Structural Features Unique Aspects References
This compound Proline backbone, 2-methylphenyl group, propyl chain Conformational rigidity; potential for hydrogen bonding via amide group Inferred
N1-(2-chlorobenzyl)-N2-(3-hydroxypropyl)oxalamide Oxalamide core, hydroxyl group, chlorobenzyl substituent Enhanced solubility in polar solvents due to hydroxyl group
N1-isobutyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide Piperazine ring, isobutyl chain Increased receptor affinity due to piperazine’s basic nitrogen
N-Methyl-N-[(1R)-1-methyl-2-phenylethyl]prop-2-en-1-amine Phenylethylamine backbone, allyl group Higher volatility and reactivity due to unsaturated allyl group
N-[(2-hydroxynaphthalen-1-yl)(phenyl)methyl]propanamide Naphthol-substituted amide, phenyl group Fluorescence properties and material science applications
L-Prolinamide derivatives (e.g., 105080-26-0) Trifluoro, hydroxy, and isopropyl substituents Improved metabolic stability and lipophilicity

Key Observations:

Functional Group Impact :

  • The amide group in this compound distinguishes it from amine-based analogs like N-Methyl-N-[(1R)-1-methyl-2-phenylethyl]prop-2-en-1-amine, which exhibit higher reactivity but lower stability .
  • Aromatic substituents (e.g., 2-methylphenyl vs. chlorobenzyl or naphthol groups) influence solubility and intermolecular interactions. For example, hydroxyl or chloro substitutions enhance polarity, whereas methyl groups promote hydrophobic interactions .

Biological Relevance :

  • Piperazine-containing compounds (e.g., N1-isobutyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide) often show enhanced binding to neurological targets due to the piperazine ring’s ability to mimic natural ligands .
  • Prolinamide derivatives with trifluoro or hydroxy groups (e.g., 105080-26-0) demonstrate improved pharmacokinetics, suggesting that similar modifications to this compound could optimize its bioactivity .

Physicochemical Properties :

  • The propyl chain in this compound may confer moderate lipophilicity compared to shorter-chain analogs, balancing membrane permeability and aqueous solubility .

Research Methodologies and Validation

  • Structural Analysis : Techniques like X-ray crystallography (using SHELX programs ) and NMR spectroscopy are critical for confirming the stereochemistry of prolinamide derivatives.
  • Property Validation : High-resolution mass spectrometry (e.g., Q Exactive Plus Orbitrap ) ensures accurate molecular weight determination, while structure-validation tools (e.g., PLATON ) assess geometric plausibility.

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